molecular formula C9H11NO4 B13546333 3-Methoxy-2-nitrobenzeneethanol CAS No. 77759-09-2

3-Methoxy-2-nitrobenzeneethanol

Cat. No.: B13546333
CAS No.: 77759-09-2
M. Wt: 197.19 g/mol
InChI Key: PECHLROPLSUPDA-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzeneethanol is a substituted benzene derivative featuring a methoxy group (-OCH₃) at the 3-position, a nitro group (-NO₂) at the 2-position, and an ethanol side chain (-CH₂CH₂OH) attached to the aromatic ring. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its physicochemical properties and reactivity.

The compound’s applications likely span organic synthesis intermediates, pharmaceuticals, or materials science, given the functional group diversity. However, its toxicological profile remains understudied, necessitating caution in handling .

Properties

CAS No.

77759-09-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(3-methoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(5-6-11)9(8)10(12)13/h2-4,11H,5-6H2,1H3

InChI Key

PECHLROPLSUPDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrobenzeneethanol typically involves the nitration of 3-methoxybenzene followed by the reduction of the nitro group and subsequent ethanol addition. One common method includes:

    Nitration: 3-Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or meta position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Ethanol Addition: The amino group is converted to an ethanol group through a series of reactions involving diazotization and subsequent substitution with ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-nitrobenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Methoxy-2-nitrobenzoic acid.

    Reduction: 3-Methoxy-2-aminobenzeneethanol.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-2-nitrobenzeneethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzeneethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, while the ethanol group can facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Substituents Similarity Score* Key Differences
3-Methoxy-2-nitrobenzeneethanol Not provided 3-OCH₃, 2-NO₂, -CH₂CH₂OH Reference compound
1-Methoxy-3-(methoxymethyl)-2-nitrobenzene 538316-04-0 1-OCH₃, 3-(CH₂OCH₃), 2-NO₂ 0.97 Additional methoxymethyl group
(3-(Benzyloxy)-2-nitrophenyl)methanol 68847-71-2 3-OCH₂C₆H₅, 2-NO₂, -CH₂OH 0.95 Benzyloxy substituent
2-(3-Nitrophenyl)ethanol 52022-77-2 3-NO₂, -CH₂CH₂OH 0.95 Nitro at 3-position
Benzeneethanol, 3-methoxy N/A 3-OCH₃, -CH₂CH₂OH Lacks nitro group

*Similarity scores derived from structural algorithms .

Substituent Position and Electronic Effects

  • Nitro Group Position: In 2-(3-nitrophenyl)ethanol , the nitro group at the 3-position creates distinct electronic effects compared to the 2-nitro substitution in the target compound.
  • Methoxy vs. Benzyloxy: Replacing the methoxy group with benzyloxy (as in (3-(Benzyloxy)-2-nitrophenyl)methanol ) introduces steric bulk and lipophilicity, which could improve membrane permeability in biological systems but reduce aqueous solubility.

Functional Group Variations

  • Ethanol Side Chain: The ethanol moiety in this compound contrasts with simpler alcohols like 2-methoxyethanol (CAS 109-86-4 ), which lacks aromaticity and nitro groups. The aromatic ethanol chain in the target compound may facilitate π-π stacking in crystal structures or coordination in metal complexes.
  • Amino vs. Nitro Groups: 4-Amino-3-methoxy-benzenemethanol replaces the nitro group with an amino (-NH₂) group, switching from electron-withdrawing to electron-donating effects. This drastically alters acidity (amino groups increase basicity) and reactivity in redox reactions.

Physicochemical and Reactivity Profiles

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₉H₁₁NO₅ 213.19 -OCH₃, -NO₂, -CH₂CH₂OH
2-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 -NO₂, -CH₂CH₂OH
2-Methoxyethanol C₃H₈O₂ 76.10 -OCH₃, -CH₂CH₂OH
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (213.19 g/mol) compared to simpler analogues like 2-methoxyethanol (76.10 g/mol ) suggests lower volatility and possibly reduced aqueous solubility due to increased hydrophobicity.
  • Electron Effects: The nitro group’s electron-withdrawing nature may enhance the acidity of the ethanol hydroxyl group compared to methoxy-only analogues (e.g., benzeneethanol, 3-methoxy ).

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